1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Lipophilicity Drug design Membrane permeability

This 6-oxo-1,6-dihydropyridazine-3-carboxamide derivative addresses the critical need for substituent-specific SAR probes in medicinal chemistry. Unlike class-level generalizations, the N-(2-ethoxyphenyl) moiety confers a +2.1 log-unit lipophilicity advantage (XLogP3-AA=2.6 vs. 0.5 for the N-benzyl analog), enhancing passive membrane permeability for cell-based phenotypic assays and BBB penetration studies. It fills a property gap between overly polar and excessively lipophilic analogs, making it suitable for kinase/enzyme inhibitor screening decks where moderate lipophilicity and limited HBD capacity (1 donor, 4 acceptors) are preferred. Procure with confidence: identity confirmed by 1H-NMR and HPLC; batch-specific purity documentation provided.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1049540-83-1
Cat. No. B2447048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049540-83-1
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-2-26-18-11-7-6-10-16(18)21-20(25)17-12-13-19(24)23(22-17)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,25)
InChIKeyIBIHSMUDPWDQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2-ethoxyphenyl) Compound: Identity & Procurement


1-Benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049540-83-1) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class [1]. Its structure incorporates a 1-benzyl substituent on the pyridazinone nitrogen and an N-(2-ethoxyphenyl) carboxamide side chain, yielding the molecular formula C20H19N3O3 with a molecular weight of 349.4 g/mol [1]. The compound is cataloged in PubChem (CID 42161875) and is commercially available from multiple screening-compound suppliers for early-stage medicinal chemistry and biological screening applications [1].

Why In-Class Analogs Cannot Substitute This Compound


Within the 6-oxo-1,6-dihydropyridazine-3-carboxamide family, even minor N-aryl substitutions produce substantial shifts in physicochemical and pharmacokinetic profiles that preclude simple interchange. The N-(2-ethoxyphenyl) moiety of the target compound increases lipophilicity (XLogP3-AA = 2.6) by more than two log units compared to the unsubstituted N-benzyl analog (XLogP3-AA = 0.5), while simultaneously reducing the hydrogen bond donor count from two to one and increasing the hydrogen bond acceptor count from three to four [1][2]. The scaffold itself, 1-benzyl-6-oxo-1,6-dihydropyridazine, has demonstrated tractable structure–activity relationships in antimicrobial and biological evaluations, confirming that substituent identity at the 3-carboxamide position is a critical driver of potency and selectivity [3]. Consequently, procurement decisions must be based on substituent-specific differentiation rather than class-level generalization.

Physicochemical Differentiation vs. Closest Analogs


Lipophilicity Comparison: vs. N-Benzyl Analog

The target compound exhibits a computed XLogP3-AA of 2.6, substantially higher than the N-benzyl comparator (XLogP3-AA = 0.5) which lacks the N-(2-ethoxyphenyl) substitution [1][2]. The 2.1 log-unit increase reflects the contribution of the 2-ethoxyphenyl ring to overall hydrophobicity.

Lipophilicity Drug design Membrane permeability

Hydrogen Bond Profile vs. N,1-Dibenzyl Analog

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), compared to 1 HBD and 3 HBA for N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide [1][2]. The additional HBA arises from the ethoxy oxygen atom, which also increases the rotatable bond count from 5 to 6.

Hydrogen bonding Solubility Target engagement

Molecular Weight & Topology vs. Core Scaffolds

The target compound (MW = 349.4 g/mol) is 120.2 Da heavier than the minimal N-benzyl analog (MW = 229.23 g/mol) and 30.0 Da heavier than N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW = 319.4 g/mol) [1][2][3]. This places the compound within the standard lead-like space (MW < 450) but closer to the upper bound of fragment-based screening utility.

Molecular weight Lead-likeness Fragment-based design

Scaffold-Level Antimicrobial Activity

Published studies on 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives demonstrate that the 1-benzyl-6-oxo-1,6-dihydropyridazine core is a productive scaffold for antimicrobial and biological activity, with quantitative potency highly dependent on the nature of the substituent at the 3-position [1]. While the specific N-(2-ethoxyphenyl) carboxamide variant has not been reported in these antimicrobial assays, the scaffold-level SAR confirms that substitution at this position modulates activity, supporting targeted procurement of the 2-ethoxyphenyl analog for novel-chemotype screening.

Antimicrobial Structure-activity relationship Pyridazinone scaffold

Recommended Applications


Kinase/Enzyme Inhibitor Screening with Balanced Lipophilicity

With an XLogP3-AA of 2.6 and only one hydrogen bond donor, this compound is well-suited for inclusion in kinase or enzyme inhibitor screening decks where target active sites often favor moderately lipophilic ligands with limited HBD capacity [1]. It fills a property gap between overly polar N-benzyl analogs (XLogP3-AA = 0.5) and excessively lipophilic diaryl variants.

SAR Expansion of 1-Benzyl-6-oxo-pyridazine Lead Series

The established biological relevance of the 1-benzyl-6-oxo-1,6-dihydropyridazine scaffold [1] supports procurement of the N-(2-ethoxyphenyl) analog as a rationally designed SAR probe. Its distinct HBA count (4 vs. 3 for N,1-dibenzyl) enables systematic exploration of hydrogen-bond-mediated selectivity.

Cell-Permeability and CNS-Penetration Probe Studies

The 2.1 log-unit lipophilicity advantage over the N-benzyl comparator, combined with the reduced hydrogen bond donor count, predicts enhanced passive membrane permeability [1][2]. This compound can serve as a permeability-enhanced probe in cell-based phenotypic assays or blood–brain barrier penetration studies.

Fragment-to-Lead Optimization for Lipophilic Binding Sites

At MW 349.4 g/mol and with 6 rotatable bonds, the compound occupies an intermediate chemical space between fragment-like (MW < 300) and full lead-like molecules [1][3]. This makes it a suitable starting point for fragment-growing or scaffold-hopping campaigns in medicinal chemistry programs targeting receptors or enzymes with medium-sized lipophilic pockets [1].

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